methyl (2Z)-3-cyclohexyl-2-(cyclohexylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
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Overview
Description
Methyl (2Z)-3-cyclohexyl-2-(cyclohexylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is a complex organic compound with a fascinating molecular structure. Let’s break it down:
This compound:
Preparation Methods
The synthetic routes for this compound involve intricate steps. While I don’t have specific details for this exact compound, similar thiazine derivatives are often synthesized through condensation reactions, cyclizations, and functional group transformations. Industrial production methods may vary, but they likely optimize yield and scalability.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield diverse products, such as modified thiazine derivatives or substituted cyclohexyl rings.
Scientific Research Applications
Chemistry: Investigating novel reactions and designing functional materials.
Biology: Studying potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Exploring therapeutic applications.
Industry: Developing new materials or catalysts.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets (enzymes, receptors, etc.).
- Pathways could include inhibition, activation, or modulation of cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related thiazine derivatives.
Similar Compounds: Explore compounds like thiazines, imines, or carboxylates.
Properties
Molecular Formula |
C18H26N2O3S |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
methyl 3-cyclohexyl-2-cyclohexylimino-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C18H26N2O3S/c1-23-17(22)15-12-16(21)20(14-10-6-3-7-11-14)18(24-15)19-13-8-4-2-5-9-13/h12-14H,2-11H2,1H3 |
InChI Key |
ZCWQTGXYAQDDDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N(C(=NC2CCCCC2)S1)C3CCCCC3 |
Origin of Product |
United States |
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